
2-Methoxy-4-methyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-methyl-1,3,5-triazine is an organic compound with the molecular formula C6H10N4O. It belongs to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Methoxy-4-methyl-1,3,5-triazine involves a three-step process :
Preparation of Zinc Bis (imino-bis-carbimic acid methyl ester): This step involves the reaction of sodium dicyanamide with zinc acetate in methanol.
Formation of 2,4-Dimethoxy-6-methyl-1,3,5-triazine: The intermediate from the first step is reacted with acetic anhydride without the addition of a solvent.
Final Product Formation: The 2,4-dimethoxy-6-methyl-1,3,5-triazine formed in the second step is reacted with methylamine to yield this compound.
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, which can replace the methoxy group under reflux conditions in solvents like dioxane or dichloroethane.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-methyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential antitumor and antimicrobial properties.
Industry: It is used in the production of herbicides and polymer photostabilizers.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-methyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, some 1,3,5-triazines are known to inhibit enzymes or interfere with DNA synthesis, leading to their antitumor or antimicrobial effects . The exact mechanism can vary depending on the specific application and the molecular structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound is similar in structure but has an amino group instead of a methylamino group.
4-Methoxy-6-methyl-1,3,5-triazin-2-amine: Another similar compound with slight variations in the functional groups.
Uniqueness
2-Methoxy-4-methyl-1,3,5-triazine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylamino groups make it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H7N3O |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2-methoxy-4-methyl-1,3,5-triazine |
InChI |
InChI=1S/C5H7N3O/c1-4-6-3-7-5(8-4)9-2/h3H,1-2H3 |
InChI-Schlüssel |
CKEMJWJUBBLHOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


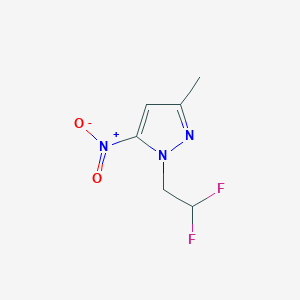

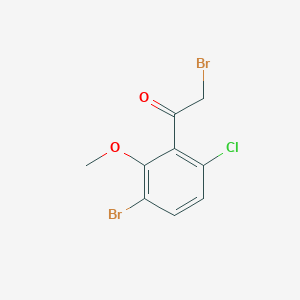
![2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
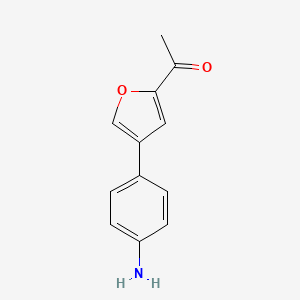
![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)

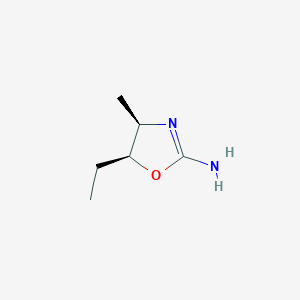
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)
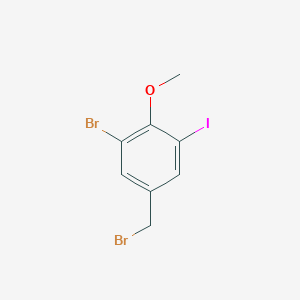
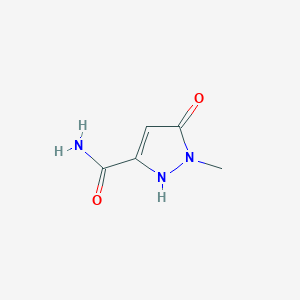
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)

